5-Amino-1H-pyrazole-3-acetic acid is a versatile chemical compound that serves as a precursor in the synthesis of various heterocyclic compounds. The interest in this compound and its derivatives stems from their potential applications in pharmaceuticals, agrochemicals, and materials science. The reactivity of the amino group in the pyrazole ring, combined with the acetic acid moiety, allows for a range of chemical transformations that lead to the formation of complex structures with potential biological activity.
The derivatives of 5-Amino-1H-pyrazole-3-acetic acid find applications in several fields, particularly in medicinal chemistry. For example, the synthesis of pyrazolopyrimidines and Schiff bases from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides has been shown to yield compounds with in vitro antitumor activities4. These compounds were tested against different human cancer cell lines, and their structure-activity relationship (SAR) was analyzed to understand the correlation between chemical structure and biological activity. The versatility of 5-Amino-1H-pyrazole-3-acetic acid in synthesizing a wide array of biologically active compounds underscores its significance in drug discovery and development.
Several methods have been developed for synthesizing 5-amino-1H-pyrazole-3-acetic acid. One notable approach involves the reaction of phenyl hydrazine with α-cyanoacetate derivatives, followed by hydrolysis and decarboxylation steps. A common synthetic route includes:
This method has demonstrated high selectivity and yields of 85% to 93% under mild conditions, showcasing its eco-friendliness and simplicity .
The molecular structure of 5-amino-1H-pyrazole-3-acetic acid can be described as follows:
The InChI Key for this compound is provided as follows: InChI=1S/C5H7N3O/c6-4-2-1-3(9)5(7)8-10-4/h1-2,6H2,(H,7,9)(H,8,10)
. This structural information supports its potential reactivity and interactions in biological systems.
5-Amino-1H-pyrazole-3-acetic acid participates in various chemical reactions that highlight its versatility:
These reactions are crucial for developing new compounds with enhanced properties or activities.
The mechanism of action of 5-amino-1H-pyrazole-3-acetic acid primarily relates to its role as a biochemical precursor in several pathways:
Research indicates that these interactions could lead to therapeutic effects in treating diseases or enhancing agricultural productivity through targeted applications .
The physical and chemical properties of 5-amino-1H-pyrazole-3-acetic acid are summarized as follows:
Property | Value |
---|---|
Molecular Weight | 127.13 g/mol |
Melting Point | Not available |
Boiling Point | Not available |
Solubility | Soluble in water |
pKa | Approximately 4.0 |
These properties indicate that the compound is likely polar due to the presence of both amino and carboxylic groups, which enhances its solubility in aqueous environments .
5-Amino-1H-pyrazole-3-acetic acid has diverse applications across various fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2